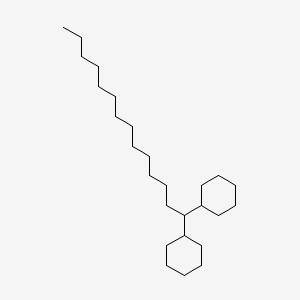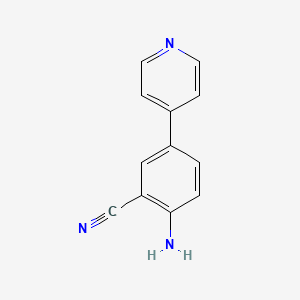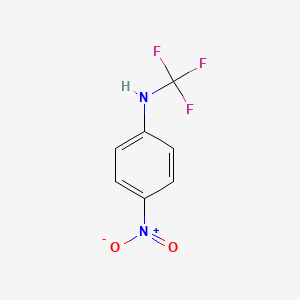
2-Cyclohexen-1-one, 3,5,5-trimethyl-2-(2-propenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclohexen-1-one, 3,5,5-trimethyl-2-(2-propenyl)- is a chemical compound known for its unique structure and properties. It is a derivative of cyclohexenone, characterized by the presence of three methyl groups and a propenyl group attached to the cyclohexene ring. This compound is used in various industrial and research applications due to its reactivity and versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-one, 3,5,5-trimethyl-2-(2-propenyl)- typically involves the alkylation of 3,5,5-trimethyl-2-cyclohexen-1-one with an appropriate propenylating agent. The reaction is usually carried out under basic conditions, using a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclohexenone, followed by the addition of the propenylating agent.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or catalytic processes. These methods aim to optimize yield and purity while minimizing waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclohexen-1-one, 3,5,5-trimethyl-2-(2-propenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The propenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Cyclohexen-1-one, 3,5,5-trimethyl-2-(2-propenyl)- is utilized in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of polymers, resins, and other materials.
Mécanisme D'action
The mechanism of action of 2-Cyclohexen-1-one, 3,5,5-trimethyl-2-(2-propenyl)- involves its interaction with various molecular targets, such as enzymes and receptors. The compound’s reactivity allows it to participate in a range of chemical reactions, influencing biological pathways and processes. The specific pathways and targets depend on the context of its use, whether in chemical synthesis or biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5,5-Trimethyl-2-cyclohexen-1-one: Lacks the propenyl group, making it less reactive in certain types of reactions.
2-Cyclohexen-1-one, 3,5,5-trimethyl-: Similar structure but without the propenyl group, affecting its chemical behavior.
Uniqueness
The presence of the propenyl group in 2-Cyclohexen-1-one, 3,5,5-trimethyl-2-(2-propenyl)- enhances its reactivity and versatility, making it a valuable compound in various applications. Its unique structure allows for a broader range of chemical transformations compared to its analogs.
Propriétés
Numéro CAS |
53543-47-8 |
|---|---|
Formule moléculaire |
C12H18O |
Poids moléculaire |
178.27 g/mol |
Nom IUPAC |
3,5,5-trimethyl-2-prop-2-enylcyclohex-2-en-1-one |
InChI |
InChI=1S/C12H18O/c1-5-6-10-9(2)7-12(3,4)8-11(10)13/h5H,1,6-8H2,2-4H3 |
Clé InChI |
FVUNTBDGUHBYRC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)CC(C1)(C)C)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


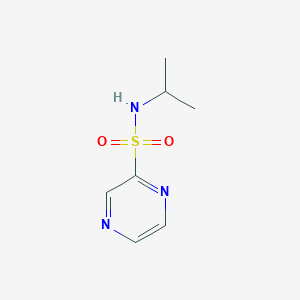
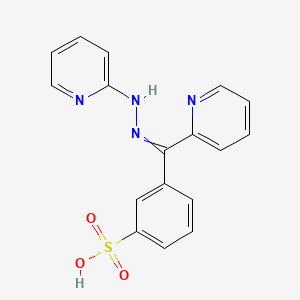
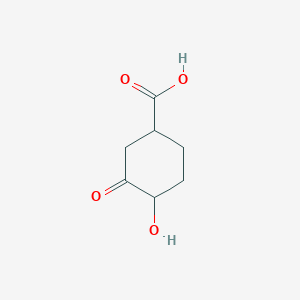


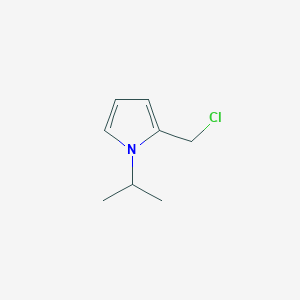
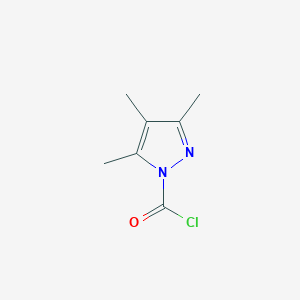

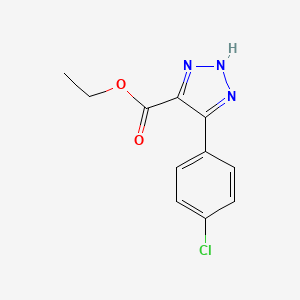
![2-Amino-1-(2-(aminomethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B13956784.png)
![1H-Pyrido[3,2-C][1,2]thiazine](/img/structure/B13956786.png)
